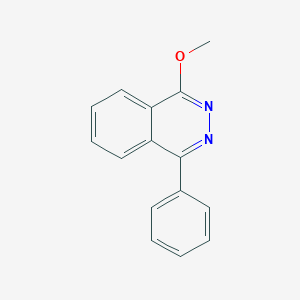

1-Methoxy-4-phenylphthalazine

概要

説明

1-Methoxy-4-phenylphthalazine is a chemical compound with the molecular formula C15H12N2O . It has an average mass of 236.269 Da and a monoisotopic mass of 236.094955 Da .

Synthesis Analysis

The synthesis of phthalazines, including 1-Methoxy-4-phenylphthalazine, can be achieved through a metal-free four-step one-pot synthetic strategy . This process involves the use of o-methyl benzophenones as starting compounds . The combination of a light-mediated enolization of o-methyl benzophenones/Diels-Alder reaction domino process with a subsequent deprotection/aromatization domino reaction in one-pot leads to the efficient synthesis of high-value functionalized phthalazines .Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-phenylphthalazine consists of a phthalazine core with a methoxy group at the 1-position and a phenyl group at the 4-position . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Phthalazine derivatives, including 1-Methoxy-4-phenylphthalazine, can undergo various chemical reactions . For instance, they can undergo a thermal rearrangement reaction towards corresponding quinazolines . They can also be obtained by ring-closing reactions of either o-dicarbonyl compounds with hydrazine reagents, aromatic aldazines, or arylhydrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxy-4-phenylphthalazine include its molecular formula (C15H12N2O), average mass (236.269 Da), and monoisotopic mass (236.094955 Da) . More specific properties such as melting point, boiling point, and density would require additional data .科学的研究の応用

Antitumor Activity

1-Methoxy-4-phenylphthalazine derivatives have been synthesized and evaluated for their antitumor activity. In particular, compounds like N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide exhibited significant antitumor activities against human esophageal cancer cells, surpassing the effectiveness of some standard treatments (Xin, Meng, Liu, & Zhang, 2018).

Synthesis Methods

Efficient synthesis methods for derivatives of 1-Methoxy-4-phenylphthalazine have been developed. One notable method is the one-pot, four-component synthesis of {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which yields good to excellent outcomes (Torkian, Dabiri, Salehi, & Bararjanian, 2011).

JAK1 Inhibition

1-Anilino-4-phenylphthalazine derivatives have been identified as novel scaffolds for selective JAK1 inhibition, showing potential in the treatment of cancer, inflammatory, and autoimmune diseases. This represents a distinct approach compared to previously described JAK1 inhibitors (Norman, 2012).

Binding Selectivity for GABA-A Receptors

Certain 1-Methoxy-4-phenylphthalazine derivatives show high-affinity ligands with selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes. This discovery is significant for further understanding and potentially treating conditions related to these receptors (Carling et al., 2004).

Phosphodiesterase Inhibition

4-Aryl-substituted cis-tetra- and cis-hexahydrophthalazinones, including 1-Methoxy-4-phenylphthalazine derivatives, exhibit high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4). These findings are crucial in the development of drugs targeting PDE4 (Van der Mey et al., 2001).

Adenosine Receptor Antagonism

The 2-phenylphthalazin-1(2H)-one scaffold, closely related to 1-Methoxy-4-phenylphthalazine, has been identified as a core structure for designing potent and selective human A3 adenosine receptor antagonists. This discovery opens pathways for novel hA3 AR antagonists (Poli et al., 2011).

Phosphodiesterase 5 Inhibition

4-(3-Chloro-4-methoxybenzyl)aminophthalazines, including those substituted at the 1- and 6-positions of 1-Methoxy-4-phenylphthalazine, have been synthesized and evaluated for inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity. These compounds, particularly those with specific substituents, exhibit potent PDE5 inhibitory activity (Watanabe et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, 4′-Methoxypropiophenone, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

将来の方向性

Phthalazines, including 1-Methoxy-4-phenylphthalazine, are important subunits of a broad variety of natural products with remarkable biological activities and are ubiquitous in pharmaceuticals . Therefore, the development of new environmentally friendly and efficient methodologies for the synthesis of substituted phthalazines is highly desirable . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in various fields.

特性

IUPAC Name |

1-methoxy-4-phenylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-15-13-10-6-5-9-12(13)14(16-17-15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQIEUQHZWAWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-phenylphthalazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B413867.png)

![N-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413871.png)

![2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B413872.png)

![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B413877.png)

![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413878.png)

![2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B413879.png)

![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413880.png)

![(5Z)-2-(2-chloroanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413883.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B413885.png)

![(5Z)-2-anilino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413886.png)

![5-[4-(Benzyloxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B413887.png)